L-Lytidine

Description

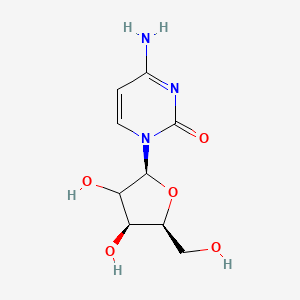

L-Lytidine, also known as 3-Methyl-L-histidine (CAS: 368-16-1), is a non-proteinogenic amino acid derivative of L-histidine. Its structure comprises a histidine backbone with a methyl group substituted at the 3-position of the imidazole ring (Figure 1). Classified under histidine derivatives, it is recognized for its role as a biomarker in muscle protein turnover studies .

Molecular Formula: C₇H₁₁N₃O₂

Molecular Weight: 169.18 g/mol

Key Databases: PubChem (64969), HMDB (HMDB0000479), ChEBI (27596) .

Properties

Molecular Formula |

C9H13N3O5 |

|---|---|

Molecular Weight |

243.22 g/mol |

IUPAC Name |

4-amino-1-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6+,7?,8-/m0/s1 |

InChI Key |

UHDGCWIWMRVCDJ-WJJYBJGOSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@@H]2C([C@@H]([C@@H](O2)CO)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Lytidine can be synthesized through chemical or biosynthetic methods. The chemical synthesis typically involves the reaction of cytosine with D-ribose under specific conditions to form the nucleoside . The reaction conditions often include the use of catalysts and controlled temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often relies on microbial fermentation. Strains of Escherichia coli and Bacillus subtilis are commonly used for this purpose . The fermentation process involves optimizing various factors such as glucose concentration, ammonium sulfate levels, pH, and temperature to maximize yield .

Chemical Reactions Analysis

Types of Reactions

L-Lytidine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: In this reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound may result in the formation of oxides, while reduction may yield reduced forms of the nucleoside .

Scientific Research Applications

L-Lytidine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various nucleoside analogs.

Biology: this compound is involved in the study of genetic information transmission and storage.

Medicine: It is used in the development of antiviral and anticancer drugs.

Mechanism of Action

The mechanism of action of L-Lytidine involves its incorporation into RNA and DNA molecules, where it plays a role in the transmission and storage of genetic information. It interacts with various molecular targets and pathways, including those involved in protein translation and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes critical differences between L-Lytidine and structurally or functionally related compounds:

Key Observations:

- Structural Differences : this compound and L-Histidine share a histidine backbone, but this compound’s 3-methyl group distinguishes it functionally. In contrast, Tiotidine and Ranitidine are synthetic compounds with fused aromatic rings and sulfur-containing groups, targeting H₂ receptors .

- Biological Roles: this compound serves as a diagnostic marker for muscle degradation, unlike L-Histidine, which is metabolically active in proteins and enzymes . Tiotidine and Ranitidine are pharmacologically active, targeting gastric acid secretion pathways .

Physicochemical Properties

- Solubility : this compound is water-soluble, similar to L-Histidine, due to its polar imidazole and carboxyl groups. In contrast, Tiotidine and Ranitidine exhibit lower solubility, requiring formulation adjustments for therapeutic use .

- Stability : this compound is stable under physiological conditions but degrades under strong acidic environments, whereas Ranitidine is acid-stable, enabling oral administration .

Analytical Methods

This compound is quantified via liquid chromatography-mass spectrometry (LC-MS) in biological fluids, a method validated for precision and accuracy in biomarker studies . In contrast, Ranitidine and Tiotidine are analyzed using HPLC-UV due to their aromatic chromophores .

Biological Activity

L-Lytidine, a compound belonging to the class of amino acids, has garnered attention for its biological activities, particularly in the realms of antibacterial and antiparasitic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The presence of polar functional groups is essential for enhancing its solubility and permeability across cell membranes, which is crucial for its efficacy against intracellular pathogens.

Antibacterial Activity

Case Study: Antibacterial Efficacy

A significant study investigated the antibacterial properties of this compound against various bacterial strains. The results indicated that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Bacillus subtilis | 30 |

The study emphasized that this compound's mechanism of action involves disrupting bacterial cell wall synthesis, leading to cell lysis and death. This activity is attributed to the compound's ability to interfere with peptidoglycan layer formation in bacterial cells .

Antiparasitic Activity

Case Study: Activity Against Leishmania

Recent research highlighted the potential of this compound and its analogues in treating leishmaniasis, a disease caused by Leishmania parasites. A series of synthetic compounds based on this compound were tested for their efficacy against Leishmania infantum.

| Compound | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| Compound 24 | 9.7 | >200 |

| Compound 25 | 15.0 | >150 |

| Compound 26 | 32.7 | >100 |

Compound 24 emerged as the most promising candidate due to its high potency against the parasite coupled with a significant lack of cytotoxicity towards mammalian cells. This compound's structure-activity relationship (SAR) revealed that modifications enhancing polar functionalities improved biological activity substantially .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that:

- Polar Functionalities : Essential for increasing solubility and cellular uptake.

- Allyl Sidechain Modifications : Certain substitutions led to enhanced antileishmanial activity.

- Methoxy Groups : Presence at specific positions was critical for maintaining anti-parasitic effectiveness.

This analysis underscores the importance of chemical modifications in optimizing this compound derivatives for therapeutic applications.

Pharmacokinetics and Toxicity

In silico studies were conducted to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound analogues. The findings suggested that many derivatives exhibited favorable pharmacokinetic properties, making them suitable candidates for further development as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.